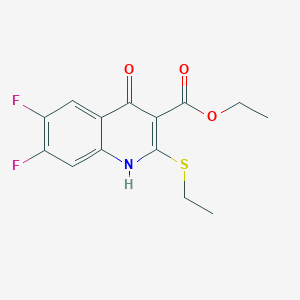

2-(エチルチオ)-6,7-ジフルオロ-4-ヒドロキシキノリン-3-カルボン酸エチル

説明

Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline core with ethylthio, difluoro, and hydroxy functional groups, making it a unique and potentially valuable molecule in various scientific fields.

科学的研究の応用

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties, and this compound may exhibit similar activities.

Industry: It can be used in the development of new materials, such as organic semiconductors and corrosion inhibitors.

作用機序

Target of Action

Similar compounds such as 2-aminothiazole derivatives have been reported to exhibit potent inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

Based on the structural similarity to other compounds, it may interact with its targets and cause changes that lead to the inhibition of cell growth or induction of cell death .

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways, leading to changes in cell proliferation and survival .

Result of Action

Similar compounds have been reported to exhibit cytotoxic effects, leading to cell death .

Action Environment

Factors such as ph, temperature, and presence of other compounds can potentially affect the action of similar compounds .

生化学分析

Biochemical Properties

Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for drug metabolism . The interaction with these enzymes can lead to altered metabolic rates and changes in the bioavailability of other compounds.

Cellular Effects

Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to changes in cellular responses to external stimuli . Additionally, it can affect the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis and survival.

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions . Furthermore, it can interact with transcription factors, altering gene expression patterns and influencing cellular functions. These interactions at the molecular level are critical for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression. These temporal effects are important for designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it may induce toxic or adverse effects, including oxidative stress and cellular damage. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . Additionally, this compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and overall metabolic activity. These interactions highlight the compound’s role in modulating biochemical processes.

Transport and Distribution

The transport and distribution of Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes, leading to its accumulation in certain tissues. The distribution pattern is influenced by factors such as tissue-specific expression of transporters and the compound’s affinity for binding proteins.

Subcellular Localization

Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate exhibits specific subcellular localization, which affects its activity and function. This compound can be targeted to particular cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . The subcellular localization is crucial for understanding the compound’s mechanism of action and its effects on cellular processes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of Fluorine Atoms: The difluoro groups can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Ethylthio Substitution: The ethylthio group can be introduced through a nucleophilic substitution reaction using ethanethiol and a suitable leaving group, such as a halide.

Esterification: The carboxylate ester can be formed by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

化学反応の分析

Types of Reactions

Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The quinoline core can be reduced to a tetrahydroquinoline using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Ethanethiol (EtSH), amines, thiols

Major Products Formed

Oxidation: Formation of a ketone derivative

Reduction: Formation of tetrahydroquinoline derivatives

Substitution: Formation of various substituted quinoline derivatives

類似化合物との比較

Similar Compounds

Chloroquine: A well-known antimalarial drug with a quinoline core.

Quinine: Another antimalarial compound derived from the bark of the cinchona tree.

Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline structure.

Uniqueness

Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of both ethylthio and difluoro groups is relatively rare in quinoline derivatives, potentially offering novel interactions and activities.

生物活性

Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate (commonly referred to as EFQ) is a synthetic organic compound belonging to the quinoline family. It has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the development of antibacterial and antiviral agents.

- Molecular Formula : C14H13F2NO3S

- Molecular Weight : 313.32 g/mol

- CAS Number : 154330-67-3

- Melting Point : 127-128 °C

- Density : 1.41 g/cm³ (predicted)

The compound features a quinoline core with ethylthio, difluoro, and hydroxy functional groups, which are crucial for its biological activity .

Synthesis

The synthesis of EFQ typically involves several key steps:

- Formation of the Quinoline Core : This can be achieved through Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

- Introduction of Fluorine Atoms : Electrophilic fluorination using reagents like Selectfluor.

- Ethylthio Substitution : Nucleophilic substitution using ethanethiol.

- Esterification : Formation of the carboxylate ester by reacting the carboxylic acid with ethanol in the presence of an acid catalyst .

Antibacterial Activity

EFQ is primarily recognized for its role as an intermediate in the synthesis of fluoroquinolone antibiotics, notably Prulifloxacin, which is effective against a range of bacterial infections. The compound has demonstrated significant antibacterial activity against various pathogens, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with inhibition zones comparable to standard antibiotics .

| Pathogen | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

Antiviral Activity

Recent studies have indicated that quinoline derivatives like EFQ exhibit antiviral properties. For instance, compounds structurally related to EFQ have shown inhibitory effects against viruses such as dengue virus serotype 2 (DENV2), with IC50 values indicating potent activity . The mechanism involves interference at early stages of viral replication, thereby reducing the production of infectious virions .

The biological activity of EFQ can be attributed to its ability to interact with various enzymes and proteins:

- Enzyme Inhibition : EFQ has been shown to inhibit cytochrome P450 enzymes, which are critical for drug metabolism .

- Cellular Effects : The compound modulates cell signaling pathways and gene expression, impacting cellular responses to external stimuli .

Case Studies

-

Antibacterial Efficacy Study :

A study evaluated the antibacterial properties of EFQ against multiple strains, demonstrating significant inhibition comparable to established antibiotics. This highlights its potential as a lead compound in antibiotic development. -

Antiviral Evaluation :

Research on related quinoline derivatives showed that increasing lipophilicity enhances antiviral activity while maintaining low cytotoxicity levels. Such findings suggest that modifications to the EFQ structure could lead to even more effective antiviral agents .

特性

IUPAC Name |

ethyl 2-ethylsulfanyl-6,7-difluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2NO3S/c1-3-20-14(19)11-12(18)7-5-8(15)9(16)6-10(7)17-13(11)21-4-2/h5-6H,3-4H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHPMXCEZRZUGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC(=C(C=C2C1=O)F)F)SCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444164 | |

| Record name | Ethyl 2-(ethylsulfanyl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154330-67-3 | |

| Record name | Ethyl 2-(ethylsulfanyl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。